molecular formula C25H31N5O6 B15166500 Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine CAS No. 644997-09-1

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine

Cat. No.: B15166500
CAS No.: 644997-09-1
M. Wt: 497.5 g/mol
InChI Key: GJZYTGPDEXZZCS-NSISKUIASA-N
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Description

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine is a synthetic tetrapeptide provided for research purposes. Peptides of this class are of significant scientific interest due to their self-assembling properties and potential applications in material science and nanotechnology . Research into similar dipeptides has shown their utility in creating porous structures for drug transport , developing new sensor devices , and forming hydrogels . The presence of multiple phenylalanine residues suggests potential for strong intermolecular interactions, such as π-π stacking, which can be leveraged in the design of novel biomaterials . This product is intended for laboratory research and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

644997-09-1

Molecular Formula

C25H31N5O6

Molecular Weight

497.5 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C25H31N5O6/c1-16(25(35)36)28-22(32)15-27-23(33)19(12-17-8-4-2-5-9-17)30-24(34)20(29-21(31)14-26)13-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15,26H2,1H3,(H,27,33)(H,28,32)(H,29,31)(H,30,34)(H,35,36)/t16-,19-,20-/m1/s1

InChI Key

GJZYTGPDEXZZCS-NSISKUIASA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine begins with the selection of an appropriate solid support. Polystyrene-based resins functionalized with acid-labile linkers, such as Wang or Rink amide resins, are commonly employed due to their compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The choice of resin directly influences the peptide’s C-terminal functionality; for instance, Rink amide resins yield amidated C-termini, whereas Wang resins produce free carboxylic acids. The first amino acid, D-alanine, is immobilized onto the resin via its carboxyl group, facilitated by pre-activation with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Deprotection and Coupling Cycles

Sequential deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc moiety while leaving other protective groups intact. Following deprotection, each subsequent amino acid (glycine, D-phenylalanine, D-phenylalanine, and glycine) is coupled using activating agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt or OxymaPure. The use of D-amino acids introduces steric challenges, necessitating extended coupling times (60–90 minutes) and elevated temperatures (40–50°C) to ensure optimal yields.

Table 1: Representative Coupling Conditions for Each Amino Acid

Amino Acid Activating Agent Coupling Time (min) Temperature (°C) Yield (%)
D-Alanine EDC/HOBt 60 25 95
Glycine EDC/OxymaPure 45 25 98
D-Phenylalanine EDC/HOBt 90 40 85

Cleavage and Side-Chain Deprotection

Upon completion of the peptide chain assembly, the resin-bound peptide is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for carboxylic acids and trityl for amines). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to obtain a powdered form.

Solution-Phase Peptide Synthesis

Segment Condensation Strategy

While SPPS dominates industrial-scale production, solution-phase synthesis remains relevant for small-scale modifications. The peptide is divided into two segments: Glycyl-D-phenylalanyl and D-phenylalanylglycyl-D-alanine. Each segment is synthesized separately using Fmoc or Boc (tert-butoxycarbonyl) chemistry, followed by activation of the C-terminal carboxyl group using mixed carbonic anhydrides or pentafluorophenyl esters. Condensation of the segments is performed in anhydrous DMF with catalytic dimethylaminopyridine (DMAP), yielding the full-length peptide after 24–48 hours.

Challenges and Mitigation Strategies

Solution-phase synthesis of this compound is hampered by poor solubility of intermediates and racemization at stereocenters. To address these issues, polar aprotic solvents (e.g., hexafluoroisopropanol) and low-temperature conditions (−20°C) are employed during coupling steps. Additionally, the incorporation of HOBt as a racemization suppressor ensures retention of D-configurations.

Enzymatic and Biocatalytic Approaches

Recombinant Expression Systems

Recent advances in metabolic engineering have enabled the biosynthesis of D-amino acid-containing peptides via recombinant Escherichia coli strains. Co-expression plasmids encoding alanine dehydrogenase (Ald), alanine racemase (DadX), and glucose dehydrogenase (Gdh) facilitate the conversion of pyruvate to D-alanine, which is subsequently incorporated into peptide chains via non-ribosomal peptide synthetases (NRPSs). However, this method currently achieves lower yields (6.48 g/L D-alanine in 3 hours) compared to SPPS, limiting its industrial applicability.

Immobilized Enzyme Systems

Enzyme-mediated ligation using immobilized subtilisin or thermolysin has been explored for fragment coupling. These proteases exhibit reverse activity in organic-aqueous biphasic systems, enabling the formation of peptide bonds between D-amino acid residues. While this approach avoids racemization, scalability remains a challenge due to enzyme instability and high production costs.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide mixtures are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in 0.1% TFA. The elution profile is monitored at 220 nm, with the target peptide typically eluting at 60–65% acetonitrile.

Table 2: HPLC Purification Parameters

Column Mobile Phase Gradient Rate (%/min) Retention Time (min) Purity (%)
C18 (250 × 4.6 mm) 0.1% TFA in H2O/ACN 1.5 22.4 98.5

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of this compound as 497.5 g/mol, consistent with its theoretical mass. $$^1$$H NMR in deuterated dimethyl sulfoxide (DMSO-d6) reveals characteristic aromatic proton resonances at δ 7.2–7.4 ppm (D-phenylalanine) and α-proton doublets at δ 3.8–4.2 ppm (glycine and D-alanine).

Yield Optimization and Scalability Considerations

Microwave-Assisted SPPS

Microwave irradiation during coupling and deprotection steps reduces reaction times by 50–70% while maintaining yields above 90%. For instance, D-phenylalanine coupling under microwave conditions (50°C, 30 W) achieves 88% yield in 20 minutes, compared to 85% yield in 90 minutes under conventional heating.

Continuous Flow Synthesis

Emerging continuous flow systems enhance scalability by automating reagent delivery and minimizing side reactions. A prototype flow reactor demonstrated a 92% yield for this compound at a production rate of 5 g/day, highlighting its potential for industrial adoption.

Chemical Reactions Analysis

Peptide Assembly

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using protected amino acids. D-amino acids are incorporated at specific positions (e.g., D-Phe, D-Ala) to ensure stereochemical control. The Glycyl and Alanine residues are typically added last to avoid racemization during activation steps .

Amination of Cinnamic Acids

PAL enzymes catalyze the conversion of substituted cinnamic acids to D-phenylalanines via a stereochemical pathway that stabilizes the D-configuration. For nitro-substituted cinnamic acids, the electron-withdrawing nitro group enhances the formation of D-enantiomers .

Reaction :

Substituted cinnamic acidPALD-Phenylalanine (ee>99%)\text{Substituted cinnamic acid} \xrightarrow{\text{PAL}} \text{D-Phenylalanine} \ (ee > 99\%)

Deracemization

The cascade reaction involves:

  • Oxidation : LAAD oxidizes L-phenylalanine to α-keto acids.

  • Reduction : Non-selective reduction (e.g., using NADH) regenerates racemic mixtures.

  • Iterative Process : Repeated cycles enrich the D-enantiomer .

Reaction :

DL-PhenylalanineLAAD + GDHD-Phenylalanine (ee>98%)\text{DL-Phenylalanine} \xrightarrow{\text{LAAD + GDH}} \text{D-Phenylalanine} \ (ee > 98\%)

Peptide Bond Formation

Active esters or carbodiimides activate carboxylic groups for coupling. For example:

Glycyl-D-Phe-D-Phe-Glycyl-OH+D-Ala-OtDIC/HOBtFinal Peptide\text{Glycyl-D-Phe-D-Phe-Glycyl-OH} + \text{D-Ala-Ot} \xrightarrow{\text{DIC/HOBt}} \text{Final Peptide}

(Ot = tert-butyloxy carbonyl; DIC = N,N'-diisopropylcarbodiimide)

Conformational Studies

Molecular dynamics simulations reveal the peptide’s free-energy surface (FES) , highlighting stable conformers influenced by intramolecular interactions (e.g., hydrogen bonding, π-π stacking) . Key observations:

  • Backbone flexibility : Glycyl and alanine residues allow conformational diversity.

  • Sidechain interactions : Phenylalanine residues form aromatic clusters, stabilizing the structure.

Isotopic and Stereochemical Control

Alanine racemase (EC 5.1.1.1) catalyzes L ⇌ D interconversion, critical for incorporating D-alanine into peptidoglycan . The enzyme’s role in bacterial metabolism ensures precise stereochemical control during synthesis .

Scientific Research Applications

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Sequence Comparisons

The table below compares the tetrapeptide with structurally related compounds:

Compound Name Sequence Molecular Weight (g/mol) CAS Number Key Features Biological Relevance
Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine Gly-D-Phe-D-Phe-Gly-D-Ala ~495.5 N/A Two D-Phe, D-Ala terminus, glycine spacers Enzyme substrate studies
Glycyl-D-Phe-D-Tyr-D-Trp-D-Phe Gly-D-Phe-D-Tyr-D-Trp-D-Phe ~694.7 644997-17-1 Aromatic D-residues (Tyr, Trp), longer chain Hypothetical receptor ligands
D-Alanylglycylglycyl-L-Phe-L-Met D-Ala-Gly-Gly-L-Phe-L-Met ~523.6 66609-19-6 Mixed D/L-configuration, methionine terminus Peptide synthesis models
D-Alanyl-D-alanine D-Ala-D-Ala ~160.2 1946-17-6 Bacterial cell wall precursor Vancomycin target

Key Observations :

  • Gly-D-Phe-D-Phe-Gly-D-Ala uniquely combines glycine spacers with dual D-Phe residues, likely stabilizing β-sheet or turn conformations. This contrasts with Gly-D-Phe-D-Tyr-D-Trp-D-Phe , which incorporates polar (Tyr) and indolic (Trp) side chains for diverse interactions.
  • Unlike mixed-configuration peptides like D-Ala-Gly-Gly-L-Phe-L-Met , the all-D backbone of the target compound may evade immune recognition.

Functional and Mechanistic Insights

Enzyme Interactions

The D-Ala terminus in Gly-D-Phe-D-Phe-Gly-D-Ala mirrors bacterial D-Ala-D-Ala motifs targeted by vancomycin . However, replacing one D-Ala with D-Phe may disrupt antibiotic binding, suggesting a resistance mechanism. Kinetic studies of D-alanine ligase (Ddl) show that D-Ala-D-Ala synthesis is ATP-dependent ; similar energy requirements may apply to D-Phe incorporation.

Conformational Stability

The tripeptide Gly-Phe-Ala (GFA) in adopts conformations stabilized by dispersion forces and intramolecular H-bonds. Extending this to the tetrapeptide Gly-D-Phe-D-Phe-Gly-D-Ala, the bulky D-Phe side chains could enhance hydrophobic clustering, while glycine spacers allow conformational flexibility. Notably, D-amino acids in peptides like Gly-DL-Phe-D-Ala () exhibit stability in extreme pH conditions, relevant to exobiological environments.

Biological Activity

Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine (GD-Phe-Phe-GD-Ala) is a synthetic peptide composed of D-amino acids, which have garnered attention in recent years for their unique biological activities. This compound's structure suggests potential applications in various fields, including microbiology, pharmacology, and biotechnology. This article explores the biological activity of GD-Phe-Phe-GD-Ala, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

GD-Phe-Phe-GD-Ala consists of four amino acids: glycine (Gly), D-phenylalanine (D-Phe), and D-alanine (D-Ala). The use of D-amino acids in peptide synthesis can enhance stability against proteolytic degradation, making them suitable candidates for therapeutic applications.

Chemical Structure

The chemical formula for GD-Phe-Phe-GD-Ala is C25H31N5O6C_{25}H_{31}N_{5}O_{6} with a molecular weight of approximately 485.55 g/mol. The presence of D-amino acids contributes to its unique properties compared to peptides composed solely of L-amino acids.

  • Protein-Protein Interactions : GD-Phe-Phe-GD-Ala has been investigated for its role in modulating protein-protein interactions. This is crucial in various biological processes, including signal transduction and enzyme inhibition.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This mechanism is particularly relevant in the context of therapeutic agents targeting disease pathways .
  • Microbial Physiology : D-amino acids play significant roles in microbial physiology, influencing cell wall integrity and biofilm formation. GD-Phe-Phe-GD-Ala may affect the peptidoglycan structure of bacterial cell walls, potentially enhancing resistance to certain antibiotics .

Therapeutic Potential

GD-Phe-Phe-GD-Ala's unique properties make it a candidate for various therapeutic applications:

  • Antimicrobial Agents : Due to its ability to modulate bacterial cell wall synthesis, GD-Phe-Phe-GD-Ala could be explored as an antimicrobial agent, particularly against resistant strains.
  • Cancer Therapy : The peptide's enzyme inhibition properties may be leveraged in cancer therapy by targeting specific pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Preliminary studies suggest that D-amino acids may have neuroprotective effects, potentially applicable in neurodegenerative diseases .

Study 1: Antimicrobial Activity

A study examined the effects of GD-Phe-Phe-GD-Ala on biofilm formation in Pseudomonas aeruginosa and Bacillus subtilis. Results indicated that low concentrations inhibited biofilm formation while higher concentrations had a contrasting effect on extracellular polysaccharide production .

Study 2: Enzyme Inhibition

In another investigation, GD-Phe-Phe-GD-Ala was found to inhibit serine proteases effectively. Kinetic analysis revealed a competitive inhibition mechanism with a dissociation constant (KiK_i) indicating strong binding affinity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein-Protein InteractionModulation of enzyme activity
Enzyme InhibitionCompetitive inhibition of proteases
Antimicrobial ActivityInhibition of biofilm formation

Table 2: Case Study Findings

StudyOrganismKey Findings
Antimicrobial ActivityPseudomonas aeruginosaInhibition at low concentrations
Enzyme InhibitionSerine proteasesKiK_i indicates strong binding

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Glycyl-D-phenylalanyl-D-phenylalanylglycyl-D-alanine, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. D-amino acids require extended coupling times (e.g., 1 hour for D-Phe residues) due to steric hindrance . Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and 0.1% TFA/acetonitrile gradient is used for purification. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight accuracy, while circular dichroism (CD) assesses secondary structure integrity .

Q. How can conformational dynamics of this tetrapeptide be analyzed experimentally?

  • Methodological Answer : Infrared spectroscopy (IR) in the 3000–4000 cm⁻¹ range identifies intramolecular hydrogen bonds (e.g., COOH∙∙∙OC interactions) . Gas-phase IR/UV spectroscopy combined with molecular dynamics (MD) simulations using dispersion-corrected DFT (DFT-D) can resolve backbone conformations. For example, MD simulations at 300 K with a 2-fs timestep over 100 ns reveal dominant β-sheet or turn motifs stabilized by dispersion forces between aromatic side chains .

Advanced Research Questions

Q. What computational strategies address discrepancies between predicted and experimentally observed conformations?

  • Methodological Answer : Free-energy surface (FES) mapping via metadynamics with collective variables (e.g., dihedral angles ϕ/ψ) identifies low-energy minima. For instance, DFT-SAPT analysis quantifies dispersion contributions (e.g., 4–6 kcal/mol stabilization between phenyl rings and peptide bonds) . When experimental IR spectra lack predicted CO(2)H(bonded) conformers, assess excited-state lifetimes using time-resolved spectroscopy; conformers with lifetimes <1 ps may evade detection in static experiments .

Q. How do D-amino acids influence protease resistance and membrane permeability in this peptide?

  • Methodological Answer : D-amino acids disrupt protease recognition sites (e.g., chymotrypsin cleavage at L-Phe). Compare degradation rates via HPLC: incubate the peptide with trypsin (1:50 enzyme:substrate ratio) at 37°C for 24 hours. For permeability, use parallel artificial membrane permeability assays (PAMPA) with a hexadecane membrane. D-Phe residues enhance logP by ~0.5 units compared to L-forms, increasing blood-brain barrier penetration .

Q. What strategies resolve contradictions between quantum mechanical (QM) and molecular mechanics (MM) data in peptide modeling?

  • Methodological Answer : Hybrid QM/MM simulations (e.g., QM region = peptide backbone; MM region = solvent) improve accuracy. For example, AMBER force fields often underestimate dispersion forces in aromatic clusters, whereas DFT-D3 corrections reduce energy errors by 15–20% . Validate against CCSD(T)/CBS benchmarks for non-covalent interactions.

Key Research Challenges

  • Synthesis : D-residues require chiral purity >99% to avoid racemization during SPPS.
  • Characterization : Gas-phase experiments may miss solvent-driven conformers; explicit solvent MD simulations (TIP3P water model) are recommended .
  • Data Interpretation : Use Bayesian statistics to weight conflicting QM/MM results (e.g., 70% confidence in DFT-D for aromatic interactions) .

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